TRβ Antagonist Prodrug Potential: A Low-Micromolar Compound vs. Inactive Free Acid
The adamantyl ester derivative of this compound (MLS000389544, CAS 573965-48-7) exhibits potent and selective thyroid hormone receptor β (TRβ) antagonist activity with an IC₅₀ of 4.1 μM against the human TRβ-SRC2 interaction, whereas the free acid analog, 4-methanesulfonyl-3-nitrobenzoic acid (CAS 81029-08-5), lacks the essential adamantyl ester pharmacophore required for TRβ binding . The methyl ester serves as a crucial intermediate enabling the introduction of the adamantyl carbamoylmethyl ester moiety, which cannot be directly attached to the free acid without prior esterification . This ester linkage is not merely a synthetic convenience but an absolute structural prerequisite for biological activity.
| Evidence Dimension | TRβ antagonist activity (inhibition of SRC2 interaction) |
|---|---|
| Target Compound Data | IC₅₀ = 4.1 μM (as adamantyl ester derivative MLS000389544) |
| Comparator Or Baseline | 4-Methanesulfonyl-3-nitrobenzoic acid (free acid, CAS 81029-08-5): inactive (no adamantyl ester present) |
| Quantified Difference | 4.1 μM potency for the ester derivative vs. inactivity for the free acid—esterification enables a potency gain from negligible to low-micromolar TRβ antagonism |
| Conditions | Human TRβ antagonist assay assessing inhibition of interaction with SRC2-2 coactivator peptide (BindingDB BDBM70858) |
Why This Matters
Procurement of the methyl ester rather than the free acid is essential for any TRβ antagonist program, as the ester is a mandatory intermediate for constructing the biologically active adamantyl derivative.
- [1] BindingDB BDBM70858: [2-(1-Adamantylamino)-2-oxoethyl] 4-methylsulfonyl-3-nitrobenzoate (MLS000389544), IC₅₀ = 4.10E+3 nM for human TRβ antagonist activity. View Source
